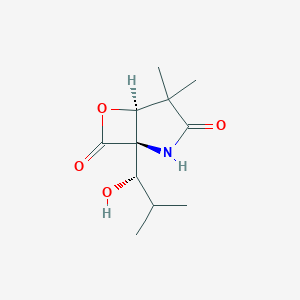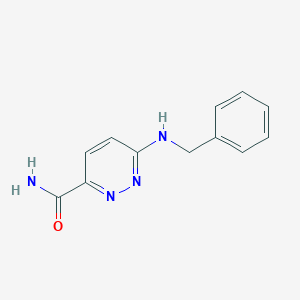
6,11-Dihydro-11-ethoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dihydro-11-ethoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide, also known as clozapine N-oxide (CNO), is a chemical compound that has gained popularity in scientific research due to its ability to activate designer receptors exclusively activated by designer drugs (DREADDs). DREADDs are genetically engineered receptors that can be selectively activated by a synthetic ligand, such as CNO, to modulate neuronal activity in a specific way.
Wissenschaftliche Forschungsanwendungen
CNO has been widely used in neuroscience research to study the function of specific neuronal populations and circuits in vivo. By expressing DREADDs in specific neurons or brain regions, CNO can be used to selectively activate or inhibit neuronal activity in a reversible and non-invasive manner. This allows researchers to investigate the causal relationship between neuronal activity and behavior, and to develop new therapeutic strategies for neurological and psychiatric disorders.
Wirkmechanismus
CNO binds to DREADDs with high affinity and selectivity, leading to a conformational change that activates downstream signaling pathways. The exact mechanism of action of CNO on DREADDs is not fully understood, but it is believed to involve the stabilization of a specific receptor conformation that is capable of interacting with intracellular signaling proteins.
Biochemische Und Physiologische Effekte
CNO has been shown to induce robust and specific neuronal activation or inhibition depending on the type of DREADD expressed. This can lead to changes in behavior, physiology, and gene expression in vivo. CNO has also been shown to have minimal off-target effects on other receptors or ion channels, making it a useful tool for studying specific neuronal populations.
Vorteile Und Einschränkungen Für Laborexperimente
CNO has several advantages over traditional pharmacological agents for studying neuronal function. It is highly selective for DREADDs, has minimal off-target effects, and can be administered systemically or locally. However, CNO has a relatively slow onset of action and can have variable effects depending on the dose and duration of administration. Additionally, the use of CNO in animal models requires the expression of DREADDs, which can be challenging and time-consuming.
Zukünftige Richtungen
There are several future directions for CNO research. One area of interest is the development of new DREADDs with improved pharmacological properties, such as faster onset of action and greater selectivity. Another area of interest is the use of CNO in combination with other techniques, such as optogenetics or chemogenetics, to study complex neuronal circuits and behaviors. Additionally, CNO could be used as a tool for developing new therapeutics for neurological and psychiatric disorders by targeting specific neuronal populations.
Synthesemethoden
CNO can be synthesized using a multi-step reaction pathway starting from commercially available materials. The synthesis involves the reaction of 2-nitrobenzaldehyde with ethyl 2-oxo-3-phenylpropanoate to form 2-nitro-1-(2-oxo-3-phenylpropyl)benzene. This intermediate is then reacted with thioamide to form the thiazepine ring, followed by reduction with sodium dithionite to yield CNO.
Eigenschaften
CAS-Nummer |
155444-02-3 |
|---|---|
Produktname |
6,11-Dihydro-11-ethoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide |
Molekularformel |
C16H17NO3S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
11-ethoxy-6-methyl-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C16H17NO3S/c1-3-20-16-12-8-4-6-10-14(12)17(2)21(18,19)15-11-7-5-9-13(15)16/h4-11,16H,3H2,1-2H3 |
InChI-Schlüssel |
ZXDHGQTYNWRWJY-UHFFFAOYSA-N |
SMILES |
CCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C |
Kanonische SMILES |
CCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C |
Synonyme |
Dibenzo(c,f)(1,2)thiazepine, 6,11-dihydro-11-ethoxy-6-methyl-, 5,5-dio xide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




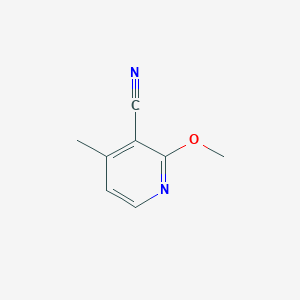
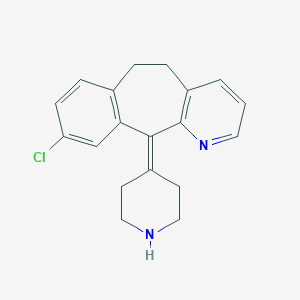

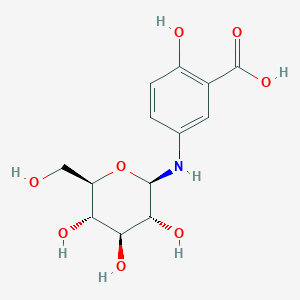
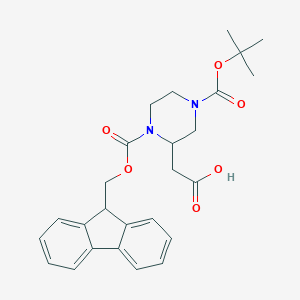

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)


![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)

